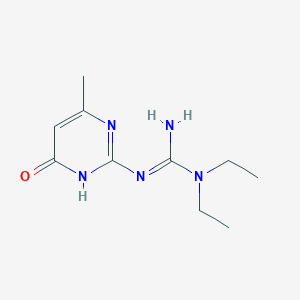
3-Ethoxy-1,2,4-thiadiazol-5-yl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate typically involves the reaction of ethoxyamine with carbon disulfide to form an intermediate, which is then cyclized with hydrazine to produce the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with methyl isocyanate to form the carbamate group. The reaction conditions usually require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, and in solvents such as ethanol, acetonitrile, or dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its potential use as a therapeutic agent.
Medicine: Due to its biological activities, 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate is being explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new agrochemicals and pesticides due to its ability to inhibit the growth of harmful microorganisms and pests.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate involves its interaction with specific molecular targets and pathways in biological systems. The compound is known to inhibit the activity of certain enzymes, such as glutaminase, which plays a crucial role in cellular metabolism. By inhibiting glutaminase, the compound disrupts the metabolic pathways of cancer cells, leading to their death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, further contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,3-Thiadiazole: Studied for its potential use in pharmaceuticals and agrochemicals.
1,2,5-Thiadiazole: Investigated for its applications in materials science and catalysis.
The uniqueness of 3-Ethoxy-1,2,4-thiadiazol-5-ylmethylcarbamate lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H9N3O3S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
(3-ethoxy-1,2,4-thiadiazol-5-yl) N-methylcarbamate |
InChI |
InChI=1S/C6H9N3O3S/c1-3-11-4-8-6(13-9-4)12-5(10)7-2/h3H2,1-2H3,(H,7,10) |
Clé InChI |
FTWGFTBAQDBRHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NSC(=N1)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


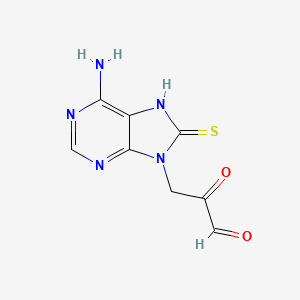
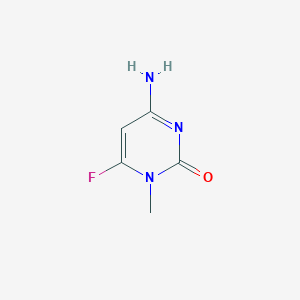
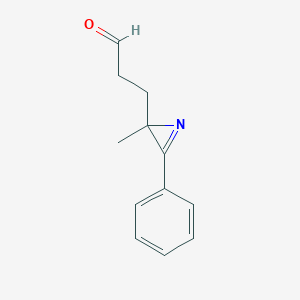
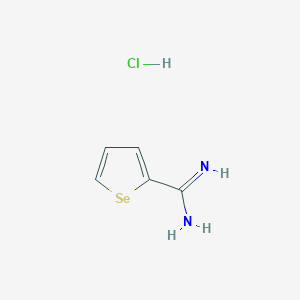


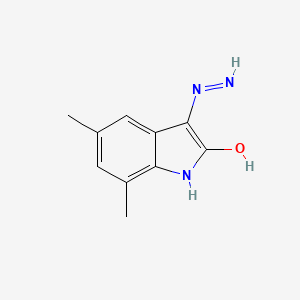

![2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13107639.png)
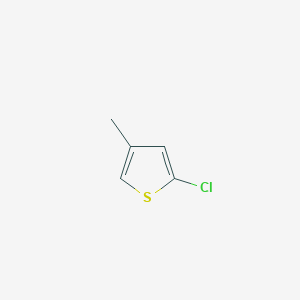
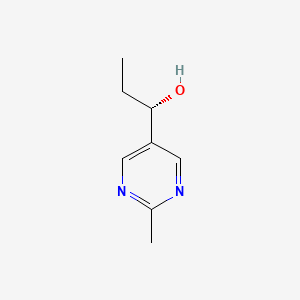
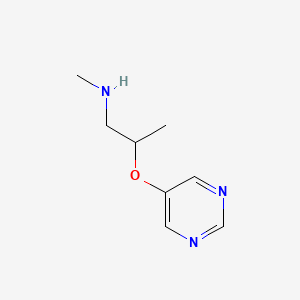
![(R)-3-Bromo-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13107658.png)
